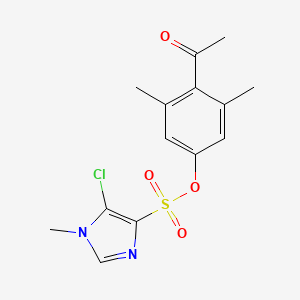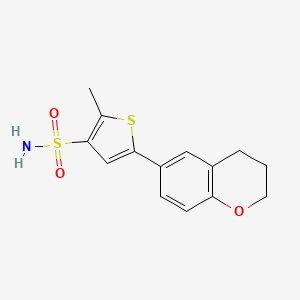![molecular formula C16H22N4OS B7437176 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B7437176.png)
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
Mecanismo De Acción
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide works by inhibiting the activity of BTK, which is a critical enzyme involved in the development and progression of B-cell malignancies. BTK plays a key role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide disrupts this signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for cancer therapy. However, one limitation of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide. One direction is to evaluate its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is to explore its potential applications in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the potential toxicity of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide and to develop strategies to mitigate any adverse effects. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research.
Métodos De Síntesis
The synthesis of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide involves several steps, including the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromothiophene, followed by the reaction with 2-chloro-N-(propan-2-yl)propanamide. The resulting product is purified using column chromatography to obtain 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(16(21)17-11-15-3-2-8-22-15)20-6-4-13(5-7-20)14-9-18-19-10-14/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLJMSXLRSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2CCC(CC2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)


![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![1-methyl-N-[3-(pyrazol-1-ylmethyl)cyclobutyl]-3-thiophen-2-ylpyrazole-4-carboxamide](/img/structure/B7437184.png)
![2-cyclopropyl-6-oxo-N-[3-(pyrazol-1-ylmethyl)cyclobutyl]-1H-pyrimidine-4-carboxamide](/img/structure/B7437191.png)
![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)